ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[45]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The unique structure of this compound includes a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene to form diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This intermediate undergoes partial de-ethoxycarbonylation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate . Further functionalization and cyclization steps are required to introduce the thieno[2,3-c]pyran moiety and the amido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield a carboxylic acid or ketone, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate: This compound shares the spiro linkage and oxaspirodecane structure but lacks the thieno[2,3-c]pyran and amido groups.
Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: This compound also features the oxaspirodecane structure but includes a cyano group instead of the amido group.
Uniqueness
The uniqueness of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate lies in its combination of structural features, including the spiro linkage, thieno[2,3-c]pyran ring, and amido group. These features confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
ethyl 5,5-dimethyl-2-[(2-oxo-1-oxaspiro[4.5]decane-4-carbonyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6S/c1-4-27-20(26)17-13-11-21(2,3)28-12-15(13)30-19(17)23-18(25)14-10-16(24)29-22(14)8-6-5-7-9-22/h14H,4-12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRAHBUDZNPBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3CC(=O)OC34CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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